molecular formula C9H8Cl2N2 B8532438 4,6-dichloro-1-ethyl-1H-pyrrolo[3,2-c]pyridine

4,6-dichloro-1-ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8532438
M. Wt: 215.08 g/mol
InChI Key: QAPGEUIVHFRPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-1-ethyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H8Cl2N2 and its molecular weight is 215.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

4,6-dichloro-1-ethylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H8Cl2N2/c1-2-13-4-3-6-7(13)5-8(10)12-9(6)11/h3-5H,2H2,1H3

InChI Key

QAPGEUIVHFRPTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (250 mg, 1.34 mmol) in tetrahydrofuran (4 mL) at 0° C. was treated with a 60% dispersion of sodium hydride in mineral oil (64.2 mg, 2.67 mmol) followed by iodoethane (229 mg, 1.47 mmol). After stirring at 0° C. for 0.5 h, the reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. At this time, the resulting mixture was quenched with a saturated aqueous sodium bicarbonate solution. The reaction mixture was extracted with ethyl acetate. The combined organics were washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo. Flash chromatography (30% ethyl acetate/hexane) afforded 4,6-dichloro-1-ethyl-1H-pyrrolo[3,2-c]pyridine (200 mg, 69.6%). LC-MS calcd. for C9H8Cl2N2 [(M)+] 214, obsd. 214.9.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
64.2 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two

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